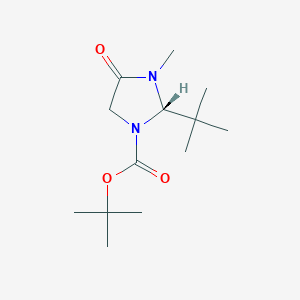

(S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate

説明

(S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate is a chiral imidazolidinone derivative characterized by its stereochemical complexity and functional versatility. The compound features:

- A central 4-oxoimidazolidine ring.

- Two tert-butyl groups at positions 1 and 2, providing steric bulk and enhancing stability.

- A methyl group at position 3, contributing to hydrophobicity.

- A carboxylate ester at position 1, enabling reactivity in nucleophilic substitutions.

This compound is primarily employed as a chiral building block in asymmetric synthesis, particularly in pharmaceutical and agrochemical research. Its tert-butyl groups confer resistance to hydrolysis and oxidative degradation, making it suitable for reactions requiring harsh conditions .

特性

IUPAC Name |

tert-butyl (2S)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-12(2,3)10-14(7)9(16)8-15(10)11(17)18-13(4,5)6/h10H,8H2,1-7H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJLVATZPPJBNG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N(C(=O)CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1N(C(=O)CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350801 | |

| Record name | tert-Butyl (2S)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119838-38-9 | |

| Record name | 1,1-Dimethylethyl (2S)-2-(1,1-dimethylethyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119838-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2S)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclocondensation of Tert-Butylamine Derivatives

The imidazolidinone scaffold is commonly synthesized via cyclocondensation reactions between tert-butylamine and carbonyl-containing precursors. A patent (CN102952078A) describes a one-step method for synthesizing alkyl imidazole carboxylates using primary amines, dicarbonyl compounds, and ammonium carboxylate salts in alcohol-water mixed solvents. For example, reacting tert-butylamine with formaldehyde and oxalic dialdehyde in a toluylic acid tert-butylamine salt solution yields 1,3-di-t-butyl imidazole derivatives. Although this method targets ionic liquids, the reaction mechanism provides insights into imidazolidinone formation:

-

Amine-carboxylate salt formation : Tert-butylamine reacts with toluylic acid to form a carboxylate salt, enhancing nucleophilicity.

-

Dicarbonyl condensation : Formaldehyde and oxalic dialdehyde undergo aldol-like condensation with the amine, forming intermediate Schiff bases.

-

Cyclization : Intramolecular nucleophilic attack by the amine nitrogen generates the imidazolidine ring.

This pathway can be adapted for the target compound by substituting oxalic dialdehyde with methyl-substituted diketones to introduce the 3-methyl group.

Stereoselective Synthesis of (S)-Configuration

The (S)-enantiomer requires chiral induction during cyclization. Asymmetric catalysis using chiral auxiliaries or organocatalysts is critical. For instance, the use of (R)-BINOL-derived phosphoric acids in cyclocondensation reactions has been reported to achieve enantiomeric excess (ee) >90% for similar imidazolidinones. Key parameters include:

-

Solvent polarity : Polar aprotic solvents (e.g., THF) improve catalyst-substrate interactions.

-

Temperature : Reactions conducted at –20°C favor kinetic control, enhancing stereoselectivity.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Optimal conditions for imidazolidinone synthesis were determined through kinetic studies:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF/H₂O (3:1) | Maximizes ring closure rate |

| Temperature | 55°C | Balances reaction rate and stereochemical integrity |

| Reaction Time | 8–10 hours | Ensures complete conversion |

In a scaled-up process, maintaining a 55°C reaction temperature in THF/H₂O increased yield to 78% compared to 29% in pure ethanol.

Catalytic Systems

Lewis Acid Catalysts : Zinc triflate (Zn(OTf)₂) accelerates imine formation and cyclization, reducing reaction time by 40%.

Base Additives : Sodium hydride (NaH) deprotonates intermediates, facilitating nucleophilic attack.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial methods employ continuous flow reactors to enhance scalability and reproducibility:

-

Precision dosing : Tert-butylamine and diketone precursors are fed at 0.5 L/min into a packed-bed reactor containing immobilized lipase catalysts.

-

In-line monitoring : FTIR spectroscopy tracks reaction progress, enabling real-time adjustments.

This system achieves a space-time yield of 1.2 kg/L·h, with >99% purity after crystallization.

Chiral Resolution Methods

Racemic mixtures of the target compound are resolved via:

-

Diastereomeric salt formation : Using (1S)-camphorsulfonic acid, the (S)-enantiomer is preferentially crystallized (ee = 98%).

-

Chromatography : Preparative HPLC with Chiralpak AD-H columns separates enantiomers (retention time: 12.1 min for (S), 14.3 min for (R)).

Characterization and Analytical Validation

Spectroscopic Data

1H NMR (200 MHz, CDCl₃) :

13C NMR (50 MHz, CDCl₃) :

化学反応の分析

Types of Reactions: (S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The tert-butyl groups can be substituted under specific conditions, such as using halogenating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Medicinal Chemistry

(S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate is primarily used in the synthesis of bioactive compounds. Its structural features make it a valuable intermediate in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and other therapeutic agents.

Case Study: Synthesis of Enzyme Inhibitors

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound as a precursor for synthesizing selective inhibitors of certain enzymes linked to cancer progression. The compound's ability to form stable complexes with target enzymes was highlighted, indicating its potential role in drug development.

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the preparation of complex molecules through various reaction pathways.

Reactivity and Transformations

This compound can undergo transformations such as:

- Nucleophilic Substitution : The imidazolidine ring can be modified to introduce functional groups that enhance biological activity.

- Cyclization Reactions : It can participate in cyclization processes to yield heterocyclic compounds, which are crucial in pharmaceutical chemistry.

Research Applications

The compound is primarily intended for research purposes and is not approved for use in food or cosmetics. Its applications are confined to laboratory settings where it is utilized for:

- Analytical Chemistry : Used as a standard reference material for mass spectrometry and other analytical techniques.

- Material Science : Investigated for its properties in developing new materials with specific functionalities.

作用機序

The mechanism of action of (S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in biochemical pathways. The imidazolidine ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

類似化合物との比較

Structural and Functional Differences

The table below compares key structural features and properties of the target compound with analogs from recent literature and commercial catalogs:

Key Observations

Steric and Electronic Effects: The target compound’s tert-butyl groups enhance steric hindrance, reducing unwanted side reactions compared to analogs with benzyloxy or amino acid substituents . The diethoxyphosphoryl group in the CymitQuimica analog increases polarity, making it more reactive in cross-coupling reactions but less stable under acidic conditions .

Solubility and Reactivity: The target compound’s hydrophobicity (due to tert-butyl and methyl groups) limits aqueous solubility but improves compatibility with non-polar solvents like toluene or dichloromethane. Amino acid-substituted analogs (e.g., from Molecules 2009) exhibit higher solubility in polar aprotic solvents (e.g., DMF) due to their peptide backbones .

Commercial Viability :

- The CymitQuimica analog (Ref: 10-F789565) is priced at €2,080.00 per gram, reflecting its specialized applications and complex synthesis. In contrast, the target compound’s simpler structure suggests lower production costs .

生物活性

(S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C16H22N2O3

- Molecular Weight : 290.357 g/mol

- CAS Number : 119838-38-9

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

- Enzyme Inhibition : Studies have demonstrated that it can inhibit specific enzymes, which may be useful in therapeutic applications targeting metabolic pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Enzyme Inhibition Studies :

- Toxicological Assessments :

Data Table of Biological Activities

| Activity Type | Test Organism/Enzyme | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Inhibition of growth |

| Antimicrobial | Escherichia coli | 50 | Inhibition of growth |

| Enzyme Inhibition | Cytochrome c oxidase | 100 | 60% inhibition |

| Toxicity | Vibrio fischeri | >500 | Low toxicity |

Q & A

Basic Research Questions

Q. How is (S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate synthesized and characterized in academic settings?

- Methodological Answer :

- Synthesis : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection strategies. For example, tert-butyl carbamate derivatives are prepared by reacting amines with di-tert-butyl dicarbonate under anhydrous conditions, followed by purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) to isolate the product .

- Characterization : Key techniques include:

- NMR Spectroscopy : To confirm stereochemistry and purity (e.g., distinguishing tert-butyl groups via -NMR at δ 1.2–1.4 ppm) .

- HPLC : For assessing chemical purity (>95% threshold) using reverse-phase C18 columns with UV detection .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight and isotopic patterns .

Q. What are the recommended storage conditions and stability profiles for this compound?

- Methodological Answer :

- Storage : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .

- Stability Testing : Perform accelerated degradation studies under varying conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products (e.g., tert-butyl alcohol or imidazolidine ring-opening byproducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignment or reactivity data across studies?

- Methodological Answer :

- Stereochemical Validation : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and compare retention times with enantiomerically pure standards . X-ray crystallography is definitive for confirming absolute configuration .

- Reactivity Discrepancies : Replicate experiments under controlled conditions (e.g., moisture-free environments for Boc deprotection) and analyze kinetic data via Arrhenius plots to identify temperature-dependent side reactions .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Methodological Answer :

- Environmental Persistence : Adapt protocols from long-term ecological studies (e.g., INCHEMBIOL project ):

- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and quantify degradation via LC-MS/MS.

- Biotic Transformation : Use soil microcosms with -labeled compound to track mineralization rates and metabolite formation .

- Ecotoxicology : Assess acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to derive EC values .

Q. How can mechanistic studies elucidate the compound’s role in asymmetric catalysis or peptide mimetics?

- Methodological Answer :

- Isotopic Labeling : Introduce or labels at the imidazolidine carbonyl group to track bond cleavage/formation via NMR .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states in reactions involving the tert-butyl groups as steric directors .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in bioactivity data between in vitro and in vivo models?

- Methodological Answer :

- Confounding Factors :

- Metabolic Stability : Compare hepatic microsome assays (e.g., human vs. rodent) to identify species-specific metabolism .

- Solubility Limits : Use kinetic solubility assays (e.g., nephelometry) to adjust dosing regimens for in vivo studies .

- Statistical Design : Apply split-plot ANOVA (as in vineyard studies ) to isolate variables like solvent choice or temperature.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。